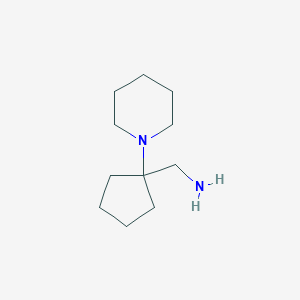

(1-Piperidin-1-ylcyclopentyl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-piperidin-1-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDRZSDDGPZNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640948 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933701-05-4 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 1 Ylcyclopentyl Methylamine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of (1-Piperidin-1-ylcyclopentyl)methylamine identifies two primary disconnection points, suggesting convergent and linear synthetic strategies. The first key disconnection is at the C-N bond between the cyclopentyl ring and the piperidine (B6355638) nitrogen. This leads to a piperidine nucleophile and a cyclopentylmethylamine electrophile bearing a suitable leaving group.

A second strategic disconnection can be made at the C-C bond between the cyclopentyl ring and the methylamine's carbon, or more commonly, at the C-N bond of the methylamine (B109427) itself. This latter disconnection points towards a precursor such as a 1-(piperidin-1-yl)cyclopentanecarbonitrile or a corresponding aldehyde, which can then be converted to the methylamine. This approach is often more synthetically viable as it builds the complexity on a central cyclopentyl scaffold.

Amine Alkylation Routes

Direct N-Alkylation Approaches

One potential, though less common, synthetic route involves the direct N-alkylation of piperidine. researchgate.netodu.educhemicalforums.com This strategy would necessitate a starting material such as (1-halocyclopentyl)methylamine or a derivative where the methylamine is appropriately protected. The primary amine of the cyclopentyl fragment would need to be masked with a suitable protecting group, for instance, a tert-butoxycarbonyl (Boc) group, to prevent self-alkylation or other side reactions. The synthesis would proceed by reacting the protected (1-halocyclopentyl)methylamine with piperidine, followed by deprotection of the methylamine group. The general conditions for such N-alkylation reactions often involve a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Piperidine | Protected (1-halocyclopentyl)methylamine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Protected this compound |

| Protected this compound | Deprotecting Agent (e.g., TFA) | Solvent (e.g., Dichloromethane) | This compound |

Reductive Amination Pathways

Reductive amination offers an alternative approach, particularly if a suitable aldehyde precursor can be synthesized. nih.gov For instance, the synthesis could start from 1-formylcyclopentanecarbonitrile. This intermediate could first undergo reductive amination with piperidine to form 1-(piperidin-1-yl)cyclopentanecarbonitrile. Subsequent reduction of the nitrile would yield the target molecule. Alternatively, if 1-(piperidin-1-yl)cyclopentanecarbaldehyde is accessible, a direct reductive amination with ammonia (B1221849) or a protected ammonia equivalent could install the methylamine group.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1-Formylcyclopentanecarbonitrile | Piperidine | Reducing Agent (e.g., NaBH3CN) | 1-(Piperidin-1-yl)cyclopentanecarbonitrile |

| 1-(Piperidin-1-yl)cyclopentanecarbaldehyde | Ammonia | Reducing Agent (e.g., H2/Catalyst) | This compound |

Cyclopentyl Ring Functionalization and Introduction of Methylamine

A more convergent and widely applicable strategy involves the initial formation of the piperidine-cyclopentyl bond, followed by the introduction and manipulation of a functional group that can be converted into the methylamine.

Strategies for Carbon-Nitrogen Bond Formation on the Cyclopentyl Ring

The most direct method for forging the piperidine-cyclopentyl bond is through a nucleophilic substitution reaction or, more efficiently, via a multicomponent reaction. The Strecker synthesis of α-aminonitriles is a highly effective method for this purpose. mdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.orgnih.gov This one-pot reaction combines a ketone (cyclopentanone), an amine (piperidine), and a cyanide source (such as trimethylsilyl (B98337) cyanide or potassium cyanide) to directly form the α-aminonitrile, 1-(piperidin-1-yl)cyclopentane-1-carbonitrile. mdpi.comorganic-chemistry.org This intermediate is a key precursor for the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Cyclopentanone (B42830) | Piperidine | Trimethylsilyl cyanide | Lewis Acid (e.g., Sc(OTf)3) or protic acid | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile |

Methylamine Installation through Nitrile Reduction or Related Transformations

With the key intermediate, 1-(piperidin-1-yl)cyclopentane-1-carbonitrile, in hand, the final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation. byjus.comwikipedia.orgslideshare.net The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The workup of such reactions requires careful quenching of the excess hydride and the aluminum salts. rochester.edu

Catalytic hydrogenation is another viable method for nitrile reduction, often utilizing catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere. wikipedia.org This method can be advantageous due to milder reaction conditions and easier workup procedures.

| Starting Material | Reagent | Solvent | Product |

| 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | This compound |

| 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | H2, Raney Nickel | Methanol (B129727)/Ammonia | This compound |

An alternative, though more lengthy, approach would involve the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an amide, and subsequent reduction. However, the direct reduction of the nitrile is a more atom-economical and efficient route.

Stereoselective Synthesis Approaches for Analogous Systems

While specific stereoselective syntheses for this compound are not extensively documented, principles from analogous systems can be applied to control the stereochemistry of the quaternary center, should a chiral variant be desired.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral α-amino acids and their derivatives, chiral auxiliaries have been successfully employed in asymmetric Strecker reactions. nih.gov This methodology could be adapted to synthesize an enantiomerically enriched precursor to the target molecule.

The process would involve the condensation of cyclopentanone with a chiral amine, such as (R)-phenylglycinol, to form a chiral imine. Subsequent addition of a cyanide source, like trimethylsilyl cyanide (TMSCN), would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomeric mixture of α-aminonitriles. nih.gov The diastereomers can typically be separated chromatographically. After separation, the auxiliary is cleaved, and the nitrile group is reduced to afford the enantiomerically pure target amine. Oxazolidinones are another class of effective chiral auxiliaries for stereoselective conversions, including alkylation reactions that could set the stereochemistry of substituted cyclopentane (B165970) rings. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Substrate | Key Feature |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol | N-Acyl Imides | Forms a rigid chelate to direct electrophilic attack. wikipedia.org |

| (R)-Phenylglycinol | Strecker Reaction | Aldehydes/Ketones | Forms a chiral imine intermediate that directs nucleophilic cyanide attack. nih.gov |

| SAMP/RAMP | Alkylation | Hydrazones | Creates chiral hydrazones for diastereoselective α-alkylation of ketones/aldehydes. |

| Camphorsultam | Various | N-Acyl Derivatives | Provides high stereochemical control due to steric hindrance from the camphor (B46023) skeleton. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalytic asymmetric synthesis of 1,2-diamines is a well-researched area, with methods including the diamination of olefins and the aza-Mannich reaction of imines. rsc.org

While the target molecule is a 1,1-diamine derivative, principles from asymmetric catalysis in C-N bond formation are relevant. For instance, the development of chiral catalysts for the enantioselective cyanation of imines (a key step in the Strecker synthesis) is an active area of research. organic-chemistry.org Transition metal catalysts, often featuring chiral ligands, can create a chiral environment around the imine substrate, favoring the addition of cyanide to one face over the other. nih.gov Similarly, organocatalysis has emerged as a powerful strategy for various asymmetric transformations, including piperidine synthesis. nih.govajchem-a.com These catalytic approaches could potentially be applied to the iminium ion intermediate formed from cyclopentanone and piperidine to achieve an enantioselective synthesis of the aminonitrile precursor.

When synthesizing derivatives of this compound that contain additional stereocenters on either the cyclopentane or piperidine ring, diastereoselective control becomes crucial. The relative stereochemistry between the existing center and a new one must be controlled.

For substituted cyclopentane rings, diastereoselectivity can be achieved through various methods, including tandem Michael/aldol reactions to create polysubstituted cyclopentanes with high diastereoselectivity. nih.gov The conformational constraints of the five-membered ring often allow for predictable facial selectivity in reactions such as hydrogenation or epoxidation, where the reagent attacks from the less sterically hindered face.

In the construction of substituted piperidine rings, numerous stereoselective methods have been developed. These include the hydrogenation of substituted pyridines, where the catalyst and conditions can influence the diastereomeric outcome, and cyclization reactions where the stereochemistry of acyclic precursors dictates the ring's final stereochemistry. nih.govwhiterose.ac.uk For example, the reductive cyclization of 6-oxoamino acid derivatives can lead to 2,6-disubstituted piperidines with specific stereoisomers being favored. whiterose.ac.uk

Synthetic Routes to Key Precursors and Intermediates

The most direct route to this compound involves the preparation of a key α-aminonitrile intermediate, followed by its reduction.

A key intermediate for the synthesis of the title compound is 1-(piperidin-1-yl)cyclopentanecarbonitrile . This compound can be synthesized via a three-component Strecker reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of cyclopentanone, piperidine, and a cyanide source.

The mechanism proceeds through the initial reaction of cyclopentanone and piperidine, typically under mildly acidic conditions, to form a reactive iminium ion intermediate. The nucleophilic cyanide anion then attacks the electrophilic carbon of the iminium ion to form the stable α-aminonitrile. masterorganicchemistry.com This one-pot reaction is an efficient method for constructing the C-C and C-N bonds necessary to form the quaternary center. The cyclohexyl analog, 1-piperidinocyclohexanecarbonitrile, is a well-known precursor in other syntheses and is prepared using this exact methodology. chembk.comcaymanchem.comcymitquimica.com

Table 2: Conditions for Strecker-type Synthesis of α-Aminonitriles from Cyclic Ketones

| Ketone | Amine | Cyanide Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Aniline | HCN (from KCN/AcOH) | AcOH, -5 to 0 °C | 4-Anilino-1-benzylpiperidine-4-carbonitrile | ~90% | researchgate.net |

| Cyclopentanone | Ammonia | HCN | Not specified | 1-Aminocyclopentanecarbonitrile | - | researchgate.net |

| 3-Methyl-2-butanone | Ammonia | NaCN | H₂O, NH₄Cl | 2-Amino-2,3-dimethylbutanenitrile | - | wikipedia.org |

| Cyclohexanone | Piperidine | Hydrocyanic Acid | Not specified | 1-Piperidinylcyclohexanecarbonitrile | - | chembk.com |

The final step in the synthesis of this compound is the reduction of the nitrile group of the precursor, 1-(piperidin-1-yl)cyclopentanecarbonitrile. This transformation converts the carbonitrile into a primary aminomethyl group.

This reduction is a standard procedure in organic synthesis and can be achieved using several powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A common and effective reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum oxide, often under pressure. It is considered a "greener" alternative to hydride reagents.

Another relevant approach is reductive amination. For instance, high-temperature catalytic reductive amination of 2-hydroxy-1,6-hexanedial in the presence of ammonia has been shown to produce 2-aminomethylpiperidine, demonstrating the formation of an aminomethyl group adjacent to a piperidine ring through a different pathway. rsc.org

The successful reduction of the aminonitrile precursor directly yields the target compound, this compound. cymitquimica.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The conversion of the nitrile group in 1-(piperidin-1-yl)cyclopentane-1-carbonitrile to a primary amine is a critical step in the synthesis of this compound. A primary method for this transformation is reduction, typically employing powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The optimization of this reaction is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts.

Several key parameters can be manipulated to enhance the reaction's efficiency. These include the choice of reducing agent, the solvent system, the reaction temperature, and the stoichiometry of the reagents.

Reducing Agent Selection: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of nitriles to primary amines. mdpi.comchemguide.co.uklibretexts.org Its high reactivity allows for the reaction to proceed under relatively mild conditions. mdpi.com Alternative reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, could also be considered, although LiAlH₄ is often preferred for its effectiveness with nitriles. mdpi.comchemguide.co.uk

Solvent System: The choice of an appropriate solvent is critical for the successful and safe execution of the reduction. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly employed for reactions involving LiAlH₄. mdpi.com These solvents are effective at solvating the hydride reagent and are relatively inert under the reaction conditions. The use of protic solvents must be strictly avoided as they react violently with LiAlH₄.

Temperature Control: The reduction of nitriles with LiAlH₄ is an exothermic reaction. Therefore, careful temperature control is essential to prevent runaway reactions and the formation of undesired byproducts. The reaction is typically initiated at a low temperature, such as 0 °C, by the slow addition of the nitrile precursor to a suspension of LiAlH₄. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion.

Stoichiometry: The molar ratio of the reducing agent to the nitrile substrate is a key factor influencing the reaction yield. A stoichiometric excess of LiAlH₄ is generally used to ensure the complete reduction of the nitrile. The optimization of this ratio is important; while an insufficient amount will lead to incomplete reaction, a large excess can complicate the work-up procedure and increase costs.

Work-up Procedure: Following the completion of the reduction, the reaction mixture must be carefully quenched to decompose the excess LiAlH₄ and the resulting aluminum complexes. This is typically achieved by the sequential and controlled addition of water and an aqueous base, such as sodium hydroxide (B78521) solution. This procedure results in the formation of granular precipitates of aluminum salts that can be easily removed by filtration.

To illustrate the impact of these parameters, a hypothetical optimization study is presented in the table below.

| Entry | Reducing Agent | Solvent | Temperature (°C) | LiAlH₄ (equivalents) | Yield (%) |

| 1 | LiAlH₄ | Diethyl Ether | 0 to RT | 1.5 | 75 |

| 2 | LiAlH₄ | THF | 0 to RT | 1.5 | 82 |

| 3 | LiAlH₄ | THF | -10 to RT | 2.0 | 88 |

| 4 | LiAlH₄ | THF | 0 to 40 | 2.0 | 85 (with impurities) |

| 5 | NaBH₄/CoCl₂ | Methanol | RT | 3.0 | 65 |

This is a hypothetical data table for illustrative purposes.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies not only on the optimization of the reaction itself but also on the effective purification and isolation of the final product and its key intermediate, 1-(piperidin-1-yl)cyclopentane-1-carbonitrile.

Purification of 1-(piperidin-1-yl)cyclopentane-1-carbonitrile:

The nitrile intermediate is typically synthesized via a Strecker-type reaction involving cyclopentanone, piperidine, and a cyanide source. After the reaction, the crude product may contain unreacted starting materials and byproducts. Common purification techniques for this intermediate include:

Extraction: The crude reaction mixture is often worked up by partitioning between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water. This separates the organic product from inorganic salts and water-soluble impurities.

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used to elute the desired nitrile from the stationary phase, separating it from less polar and more polar impurities.

Recrystallization: If the nitrile is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Purification and Isolation of this compound:

Following the reduction and work-up, the crude this compound is present in the organic phase. Its purification presents unique challenges due to its basic nature and potential for water solubility.

Extraction: After quenching the reduction reaction, the product is extracted into an organic solvent. Washing the organic layer with brine can help to remove residual water and water-soluble impurities.

Distillation: As a liquid amine, vacuum distillation can be an effective method for purification, especially on a larger scale. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

Acid-Base Extraction: A highly effective purification strategy for amines involves acid-base extraction. The crude amine is dissolved in an organic solvent and treated with an aqueous acid (e.g., hydrochloric acid) to form the water-soluble ammonium (B1175870) salt. The aqueous layer is then washed with an organic solvent to remove any non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with sodium hydroxide) to regenerate the free amine, which is then extracted back into an organic solvent. The solvent is then dried and evaporated to yield the purified product.

Salt Formation and Recrystallization: The purified amine can be converted into a solid salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the amine with the corresponding acid. These crystalline salts can often be purified further by recrystallization, and the free base can be regenerated if needed.

The table below summarizes the typical purification techniques for the key compounds in this synthetic route.

| Compound | Purification Technique | Key Considerations |

| 1-(piperidin-1-yl)cyclopentane-1-carbonitrile | Extraction, Column Chromatography, Recrystallization | Removal of starting materials and byproducts from the Strecker reaction. |

| (1-Piperidin-1-yl)methylamine | Extraction, Vacuum Distillation, Acid-Base Extraction, Salt Formation | Separation from inorganic salts from the work-up and any unreacted starting material or byproducts. The basic nature of the product allows for purification via acid-base extraction. |

Based on a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the specific compound "this compound" is not publicly available. Authoritative sources such as the PubChem database state, "No literature data available for this compound." uni.lunih.gov

Without access to primary research findings containing the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, it is not possible to generate a thorough, scientifically accurate, and authoritative article that adheres to the detailed outline provided in your request. Constructing such an article would require speculation and could not be supported by verifiable research, thereby failing to meet the specified quality standards.

Therefore, this request cannot be fulfilled at this time due to the absence of the required scientific data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1-Piperidin-1-ylcyclopentyl)methylamine is expected to exhibit several characteristic absorption bands that confirm its molecular structure, which includes a primary amine (-NH₂), a tertiary amine (within the piperidine (B6355638) ring), and saturated hydrocarbon frameworks (cyclopentyl and piperidinyl rings).

The primary amine group is identifiable by a pair of medium-intensity peaks in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comopenstax.orglibretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption band between 910-665 cm⁻¹ due to N-H wagging further corroborates the presence of the primary amine. orgchemboulder.com

The tertiary amine, located within the piperidine ring, does not have an N-H bond, and therefore, it does not show characteristic N-H stretching or bending vibrations. rockymountainlabs.comspectroscopyonline.com Its presence is inferred from the C-N stretching vibrations. The aliphatic C-N stretching vibrations for both the tertiary and primary amine groups are expected to appear as medium to weak bands in the fingerprint region, typically between 1250 and 1020 cm⁻¹. orgchemboulder.comlibretexts.org

Finally, the presence of the cyclopentyl and piperidine rings, composed of methylene (B1212753) (-CH₂) groups, is confirmed by C-H stretching and bending vibrations. Strong absorption bands between 2960 and 2850 cm⁻¹ are characteristic of sp³ C-H stretching. uomustansiriyah.edu.iqlibretexts.org The CH₂ scissoring and rocking vibrations are also expected in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions, respectively. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3400–3300 | Medium (two bands) | Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretching orgchemboulder.comquora.com |

| 2960–2850 | Strong | Alkyl (CH₂, CH) | C-H Stretching uomustansiriyah.edu.iq |

| 1650–1580 | Medium | Primary Amine (R-NH₂) | N-H Bending (Scissoring) orgchemboulder.comwikieducator.org |

| 1470–1450 | Medium | Methylene (CH₂) | C-H Bending (Scissoring) libretexts.org |

| 1250–1020 | Medium-Weak | Aliphatic Amine | C-N Stretching orgchemboulder.comlibretexts.org |

| 910–665 | Broad, Strong | Primary Amine (R-NH₂) | N-H Wagging orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination of Related Piperidine Derivatives

While a specific crystal structure for this compound is not available in the public domain, extensive research on related piperidine derivatives provides a robust framework for understanding its likely solid-state characteristics. X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering detailed insights into molecular conformation, configuration, and intermolecular interactions. researchgate.netjyu.fimdpi.com

Conformation and Configuration Analysis in Crystalline State

Studies on various piperidine derivatives consistently show that the six-membered piperidine ring predominantly adopts a chair conformation, as this minimizes torsional and steric strain. ed.ac.ukresearchgate.netnih.gov The specific orientation of substituents on the ring (axial versus equatorial) is a critical aspect of its configuration. For instance, in N-substituted piperidines, the substituent on the nitrogen atom can significantly influence the conformational equilibrium. nih.govrsc.org

Table 2: Common Conformational Characteristics in Piperidine Derivatives

| Parameter | Common Observation | Influencing Factors |

|---|---|---|

| Ring Conformation | Chair (most stable) ed.ac.ukresearchgate.net | Substituents, Hybridization of adjacent atoms acs.org |

| Alternate Conformations | Twist-boat, Half-chair rsc.org | Steric strain, Conjugation effects |

| Substituent Orientation | Equatorial (generally favored for bulky groups) | A1,3 strain, Electrostatic interactions nih.govrsc.org |

Intermolecular Interactions and Crystal Packing Motifs

In addition to classical hydrogen bonds, weaker interactions such as C-H···O, C-H···N, and van der Waals forces are crucial in stabilizing the crystal lattice. nih.govresearchgate.net The analysis of crystal packing in related structures often reveals herringbone or layered arrangements. ed.ac.uk Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts, showing that H···H interactions often account for a significant portion of the crystal packing. jyu.fimdpi.comnih.gov For this compound, the primary amine group would be a strong hydrogen bond donor, likely forming N-H···N interactions with the nitrogen atoms of neighboring molecules, thus defining the primary crystal packing motif.

Table 3: Prevalent Intermolecular Interactions in Piperidine Derivative Crystals

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| N-H···N Hydrogen Bonds | Strong interaction between amine groups. ed.ac.uk | Chains, Sheets researchgate.net |

| C-H···O/N Hydrogen Bonds | Weak, non-classical hydrogen bonds. nih.govresearchgate.net | Stabilizes primary motifs, forms 3D networks. |

| van der Waals Forces | Dispersive forces, including H···H contacts. nih.gov | Contributes to overall crystal density and stability. |

Computational Chemistry and Theoretical Studies

Conformational Analysis of the Piperidine (B6355638) and Cyclopentyl Rings

The flexibility of the piperidine and cyclopentyl rings in (1-Piperidin-1-ylcyclopentyl)methylamine results in a complex potential energy surface with multiple stable conformations. Conformational analysis aims to identify these low-energy structures and the energy barriers that separate them.

To explore the conformational space of this compound, various computational methods are employed. Energy minimization techniques, such as molecular mechanics (MM) and quantum mechanics (QM), are used to find the lowest energy conformation of the molecule. Force fields like MMFF94 and UFF are commonly used in molecular mechanics for their computational efficiency in handling large systems. For more accurate energy calculations, quantum mechanical methods like Density Functional Theory (DFT) are utilized. researchgate.net

Conformational search algorithms systematically or randomly explore the potential energy surface to identify various low-energy conformers. Methods such as systematic grid searches, Monte Carlo simulations, and molecular dynamics simulations are employed to ensure a thorough exploration of the conformational landscape. These searches are essential for identifying all energetically accessible conformations that could be relevant under different conditions.

The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. ias.ac.in However, boat and twist-boat conformations are also possible, though generally higher in energy. ias.ac.innih.gov The substituents on the piperidine ring can influence the relative stability of these conformers. In this compound, the bulky cyclopentylmethylamine group attached to the nitrogen atom can affect the chair equilibrium.

The cyclopentane (B165970) ring is not planar and adopts a puckered conformation, commonly an "envelope" or "twist" form, to alleviate torsional strain. libretexts.org The connection to the piperidine ring and the methylamine (B109427) substituent will influence the specific puckering of the cyclopentyl ring.

Computational studies can predict the relative energies of these different conformers and the energy barriers for interconversion between them. For instance, the energy barrier for ring inversion of a piperidine chair conformation is typically in the range of 10-12 kcal/mol. The presence of bulky substituents can alter these barriers.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) |

| Piperidine (Chair) - Cyclopentyl (Envelope) | 0.00 |

| Piperidine (Chair) - Cyclopentyl (Twist) | 1.2 |

| Piperidine (Twist-Boat) - Cyclopentyl (Envelope) | 5.5 |

| Piperidine (Boat) - Cyclopentyl (Envelope) | 6.8 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govirjweb.com

For this compound, the HOMO is expected to be localized on the nitrogen atoms, particularly the one in the methylamine group, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the sigma anti-bonding orbitals of the C-N and C-C bonds.

Table 2: Representative Frontier Orbital Energies for a Piperidine-Cyclopentane Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This table contains representative data based on similar molecules for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP surface would show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for hydrogen bonding.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.

For example, the nucleophilic substitution reaction at the carbon atom of the methylamine group could be studied. Theoretical calculations can help to determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The geometry of the transition state provides crucial information about the steric and electronic factors that control the reaction rate and selectivity.

Furthermore, the basicity of the two nitrogen atoms can be computationally evaluated by calculating the proton affinity of each site. This would predict which nitrogen is more likely to be protonated in an acidic environment, a key factor in its chemical behavior and biological activity.

Computational Modeling of Key Synthetic Steps

The synthesis of this compound typically involves a multi-step process. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to simulate the key transformations in its synthesis. A plausible synthetic route that can be modeled is the reductive amination of 1-(aminomethyl)cyclopentan-1-amine with a suitable precursor to the piperidine ring, or alternatively, the reaction of 1-(piperidin-1-yl)cyclopentanecarbonitrile followed by reduction.

Computational models of these synthetic steps would involve constructing the three-dimensional structures of reactants, intermediates, transition states, and products in silico. Geometric optimization of these structures would be performed to find their lowest energy conformations. The interaction of reactants with solvents and catalysts can also be included in the models to more accurately reflect experimental conditions. Advanced molecular editors and visualizers are often used for building and examining these molecular structures. mdpi.com

Table 1: Illustrative Parameters for Computational Modeling of a Key Synthetic Step (e.g., Reductive Amination)

| Parameter | Computational Method/Basis Set | Description |

| Geometry Optimization | B3LYP/6-311++G(d,p) | A common DFT functional and basis set for obtaining accurate molecular geometries and energies. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | A method to locate the saddle point on the potential energy surface, representing the transition state. |

| Solvent Effects | Polarizable Continuum Model (PCM) | A model to approximate the effect of a solvent on the reaction energetics. |

| Frequency Analysis | B3LYP/6-311++G(d,p) | To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

This table is illustrative and represents typical parameters used in computational studies of organic reactions.

Energetic Profiles of Proposed Reaction Pathways

The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the rate of a reaction. By comparing the energetic profiles of different proposed pathways, chemists can predict which route is more likely to be favored under a given set of conditions. For instance, a pathway with lower activation barriers will proceed more readily. These theoretical studies can guide the selection of reagents and reaction conditions to improve the yield and efficiency of the synthesis of this compound.

Table 2: Illustrative Energetic Profile for a Proposed Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Step 1: Imine Formation | Reactants | 0.0 |

| Transition State 1 | +15.2 | |

| Intermediate (Imine) | -5.7 | |

| Step 2: Reduction of Imine | Intermediate | -5.7 |

| Transition State 2 | +10.5 | |

| Product | -25.8 |

This table is illustrative and provides a hypothetical energetic profile for a two-step reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is also a valuable tool for predicting the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions can aid in the characterization and structural confirmation of newly synthesized compounds like this compound.

The prediction of NMR chemical shifts is typically achieved by calculating the magnetic shielding tensors of the nuclei within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, computational methods can predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects that were not fully accounted for in the computational model.

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Type | Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Methylamine | -CH2-NH2 | 2.65 | 45.3 |

| -NH2 | 1.80 (broad) | - | |

| Cyclopentyl Ring | C1 | - | 68.2 |

| -CH2- (adjacent to C1) | 1.60 - 1.75 | 35.1 | |

| -CH2- (beta to C1) | 1.45 - 1.55 | 23.8 | |

| Piperidine Ring | -CH2- (adjacent to N) | 2.40 - 2.55 | 52.1 |

| -CH2- (beta to N) | 1.50 - 1.65 | 26.5 | |

| -CH2- (gamma to N) | 1.40 - 1.50 | 24.7 |

This table is illustrative. The predicted chemical shifts are hypothetical and serve to demonstrate the output of computational NMR predictions.

Derivatization Strategies and Synthetic Transformations of 1 Piperidin 1 Ylcyclopentyl Methylamine

N-Alkylation and N-Acylation Reactions of the Methylamine (B109427) Moiety

The primary amine of (1-Piperidin-1-ylcyclopentyl)methylamine is a versatile functional group that can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of various substituents, which can modulate the compound's physicochemical properties.

N-alkylation introduces alkyl groups onto the nitrogen atom. One common challenge with the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve monoalkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting groups. A competitive deprotonation/protonation strategy can also be utilized, where the reactant primary amine is selectively deprotonated while the newly formed, more nucleophilic secondary amine remains protonated and thus unreactive. rsc.orgresearchgate.net Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation. A variety of alkylating agents can be used, including alkyl halides and alcohols, with the latter often employed in "borrowing hydrogen" or "hydrogen autotransfer" reactions catalyzed by transition metals like ruthenium or iridium. researchgate.netnih.gov

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. researchgate.net This reaction is generally high-yielding and chemoselective for the primary amine under mild conditions. orientjchem.org Various catalysts, including iodine, can promote the N-acylation of primary amines with acyl chlorides under solvent-free conditions. tandfonline.com Acetic acid can also catalyze the N-acylation of amines using esters as the acyl source. rsc.org The resulting amide bond is stable and introduces a carbonyl group, which can alter the electronic and steric properties of the molecule. Greener approaches for N-acylation have also been developed, utilizing water as a solvent and employing benzotriazole (B28993) chemistry. nih.gov

| Transformation | Reagent/Catalyst Examples | Product Functional Group | Key Considerations |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Secondary or Tertiary Amine | Potential for overalkylation. masterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine | Controlled mono- or di-alkylation. |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides | Amide | Generally high-yielding and selective. orientjchem.org |

Modifications of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the piperidine ring of this compound offers another site for chemical modification. Common reactions involving tertiary amines include quaternization and oxidation.

Quaternization involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. This transformation introduces a permanent positive charge on the piperidine nitrogen, significantly altering the molecule's solubility and biological properties. The reaction proceeds via an SN2 mechanism, and the reactivity of the alkyl halide influences the reaction rate.

N-oxidation of the tertiary piperidine nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) to yield the corresponding N-oxide. Tertiary amine N-oxides are polar compounds with distinct chemical reactivity. researchgate.net Under certain conditions, such as thermal rearrangement in protic solvents, N-oxides can undergo further transformations. rsc.org

| Transformation | Reagent Examples | Product Functional Group | Notable Features |

| Quaternization | Methyl iodide (CH₃I), Benzyl bromide | Quaternary Ammonium Salt | Introduces a permanent positive charge. |

| N-Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | N-Oxide | Increases polarity. |

Cyclopentyl Ring Functionalization and Substitution Reactions

Direct functionalization of the saturated cyclopentyl ring in this compound is challenging due to the lack of activating groups and the inert nature of C-H bonds. However, advances in C-H activation chemistry may provide pathways for such modifications. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto saturated carbocycles. scripps.edutuwien.at For instance, palladium-catalyzed reactions have been developed to functionalize saturated rings at positions that were previously inaccessible. scripps.edu

Alternatively, a synthetic approach starting from a functionalized cyclopentane (B165970) precursor could be employed to introduce substituents on the ring before the attachment of the piperidinyl and methylamine moieties. Ring-contraction strategies from larger carbocycles can also be used to synthesize functionalized cyclopentanes. rsc.org Aerobic C-H activation can also be a viable strategy for the functionalization of saturated heterocycles and could potentially be adapted for carbocycles. rsc.org

Formation of Salts and Co-crystals for Research Purposes

The basic nature of the primary methylamine and the tertiary piperidine nitrogen allows for the formation of acid addition salts. Salt formation is a common strategy in pharmaceutical sciences to improve the physicochemical properties of a compound, such as solubility, stability, and bioavailability. spectroscopyonline.com Reacting this compound with a pharmaceutically acceptable acid, such as hydrochloric acid, sulfuric acid, or tartaric acid, would yield the corresponding ammonium salt. blogspot.comgoogle.com The resulting salt's properties will depend on the chosen acid.

Co-crystallization is another approach to modify the solid-state properties of a compound. Co-crystals are multicomponent crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, typically hydrogen bonding. nih.govworktribe.com For this compound, which contains hydrogen bond donors (the primary amine) and acceptors (the two nitrogen atoms), co-crystal formation with suitable co-formers (e.g., carboxylic acids, amides) is a plausible strategy. acs.orgnih.gov Crystal engineering principles can be applied to select appropriate co-formers that are likely to form robust supramolecular synthons with the target molecule. nih.gov

| Solid Form | Intermolecular Interaction | Potential Co-formers/Acids | Purpose |

| Salt | Ionic bonding | HCl, H₂SO₄, Tartaric acid | Improve solubility and stability. spectroscopyonline.com |

| Co-crystal | Hydrogen bonding, van der Waals forces | Carboxylic acids, Amides | Modify physicochemical properties. nih.gov |

Derivatization for Enhanced Analytical Detection (e.g., in Chromatographic Methods)

For the analysis of this compound by chromatographic methods, derivatization of the primary amine group can be employed to enhance its detectability. This is particularly useful for techniques like HPLC with UV or fluorescence detection, and for improving ionization in mass spectrometry.

Tagging Strategies for Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

In SFC-MS, derivatization can improve the chromatographic behavior and ionization efficiency of analytes. While there are no specific tagging strategies reported for this compound, general methods for derivatizing amines for SFC-MS can be applied. For instance, tagging with a high proton affinity group can significantly enhance the signal in positive ion mode mass spectrometry. nih.gov

Chromophore or Fluorophore Labeling

To enable or enhance detection by UV-Vis or fluorescence detectors in HPLC, the primary amine can be labeled with a chromophore or a fluorophore. researchgate.net

Chromophore Labeling: Reagents that introduce a UV-absorbing moiety can be reacted with the primary amine. Examples include benzoyl chloride and its derivatives. researchgate.net

Fluorophore Labeling: For highly sensitive detection, fluorescent labeling agents are used. Common reagents for derivatizing primary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and o-phthalaldehyde (B127526) (OPA). researchgate.netnih.gov These reagents react with the primary amine to form highly fluorescent derivatives that can be detected at very low concentrations. nih.govchromforum.orgjenabioscience.comnih.gov The choice of labeling reagent depends on the desired excitation and emission wavelengths, as well as the stability of the resulting derivative. nih.gov

| Derivatization Method | Reagent Example | Detection Method | Advantage |

| Chromophore Labeling | Benzoyl Chloride | HPLC-UV | Enables UV detection. researchgate.net |

| Fluorophore Labeling | Dansyl Chloride, Fmoc-Cl, OPA | HPLC-Fluorescence | High sensitivity. researchgate.netnih.gov |

| SFC-MS Tagging | High Proton Affinity Tags | SFC-MS | Improved ionization and detection. nih.gov |

Advanced Analytical Method Development for Purity and Identity Confirmation

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to the purity assessment of (1-Piperidin-1-ylcyclopentyl)methylamine, offering powerful tools for separating the analyte from related substances. The choice of method depends on the physicochemical properties of the compound and the potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.

Method development would typically begin by screening different stationary phases and mobile phase conditions. A C18 column is a common starting point due to its wide applicability. Given the basic nature of the analyte, peak tailing can be a challenge due to interactions with residual silanols on the silica (B1680970) support. To mitigate this, a base-deactivated C18 column or the use of a mobile phase additive like triethylamine (B128534) or a low concentration of an acid (e.g., formic acid or phosphoric acid) to protonate the amine and improve peak shape is recommended. nih.gov

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is typically performed using a UV detector, although the compound lacks a strong chromophore, which might necessitate monitoring at lower wavelengths (e.g., 200-220 nm). For higher sensitivity and specificity, a mass spectrometer (LC-MS) could be used as a detector.

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its polar amine groups, it can be analyzed by GC, potentially after derivatization. Derivatization with reagents like silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can increase the volatility and improve the chromatographic behavior of the compound by reducing its polarity and preventing interactions with the column.

A key consideration for GC analysis is the choice of the capillary column. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable starting point. The use of a Flame Ionization Detector (FID) would provide a robust and linear response for quantification. For identity confirmation and impurity profiling, a mass spectrometer (GC-MS) would be invaluable.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC. selvita.com It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comchromatographyonline.com

For a compound like this compound, SFC can provide unique selectivity. The primary and tertiary amine groups can interact favorably with polar stationary phases. Method development in SFC involves optimizing the choice of stationary phase, the type and concentration of the modifier, the back pressure, and the temperature. Chiral stationary phases are particularly effective in SFC for isomer separations. chromatographyonline.com

Methodologies for Isomer Separation and Characterization

The synthesis of this compound could potentially lead to the formation of structural or stereoisomers. As different isomers can have distinct pharmacological and toxicological profiles, their separation and characterization are critical. nih.gov

The cyclopentyl ring in the molecule does not have a stereocenter. However, if any of the synthetic precursors were chiral, or if chiral reagents were used, the possibility of enantiomers or diastereomers would need to be investigated. Chiral chromatography is the most effective way to separate enantiomers. Both HPLC and SFC with chiral stationary phases (CSPs) are widely used for this purpose. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds. chromatographyonline.comresearchgate.net

Method development for chiral separation involves screening a variety of CSPs with different mobile phases. In HPLC, this could be in normal-phase, reversed-phase, or polar organic modes. In SFC, a screening approach using a few different CSPs with modifiers like methanol, ethanol, and isopropanol (B130326) can rapidly identify suitable separation conditions. researchgate.net

Table 2: Example Chiral SFC Screening Conditions for this compound

| Parameter | Condition |

|---|---|

| Columns | Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H |

| Mobile Phase | Supercritical CO2 with Methanol or Ethanol as modifier (5-40% gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 220 nm |

Structure Property Relationship Spr Studies of 1 Piperidin 1 Ylcyclopentyl Methylamine Analogues

Systematic Variation of the Cyclopentyl Ring Substitution

The cyclopentyl ring serves as a central scaffold in (1-Piperidin-1-ylcyclopentyl)methylamine. Alterations to this ring are predicted to significantly influence the molecule's steric and electronic properties. The introduction of alkyl groups, for instance, would increase lipophilicity and steric bulk. The position of these substituents is critical; substitution at positions 2 or 5 would have a more pronounced steric impact on the neighboring piperidine (B6355638) and methylamine (B109427) groups than substitution at positions 3 or 4.

Conversely, the incorporation of polar functional groups, such as hydroxyl or carbonyl groups, would decrease lipophilicity and introduce potential sites for hydrogen bonding. This could, in turn, affect the solubility and intermolecular interactions of the resulting analogues. The table below illustrates the predicted effects of various substituents on the physicochemical properties of the molecule.

| Substituent at Cyclopentyl Ring | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Steric Hindrance | Potential for New Intermolecular Interactions |

| -CH3 | Increase | Increase | Van der Waals |

| -OH | Decrease | Moderate Increase | Hydrogen Bonding |

| =O (Carbonyl) | Decrease | Minimal Increase | Dipole-Dipole |

| -F | Minimal Increase | Minimal Increase | Weak Hydrogen Bonding |

Investigation of Different Piperidine Ring Substitutions or Heteroatom Replacements

Modifications to the piperidine ring can modulate the basicity of the nitrogen atom and alter the conformational flexibility of the ring. nih.gov The synthesis of various piperidine analogues often involves techniques like piperidine ring alkylation and reductive amination. tsijournals.com Introducing alkyl groups, such as a methyl group at the 2-position to form C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine, would likely increase the steric hindrance around the nitrogen atom. calpaclab.comscbt.com This could potentially hinder its ability to act as a nucleophile or a base.

Replacing the piperidine ring with other heterocyclic systems, such as morpholine (B109124) or thiomorpholine, would introduce heteroatoms that can significantly alter the electronic properties and potential for intermolecular interactions. A morpholine ring, with its oxygen atom, would be expected to increase hydrophilicity compared to the parent piperidine analogue. The inclusion of bridged bicyclic systems, like nortropane, could introduce conformational rigidity, which can be a valuable tool in probing the spatial requirements of molecular interactions. nih.gov

| Piperidine Ring Modification | Predicted Effect on Basicity of Nitrogen | Predicted Conformational Rigidity | Potential for New Intermolecular Interactions |

| 2-Methylpiperidine | Slight Increase (Inductive Effect) | Increased Steric Hindrance | Van der Waals |

| Morpholine | Decrease (Electron-withdrawing O) | Similar to Piperidine | Hydrogen Bond Acceptor (O) |

| Thiomorpholine | Decrease (Larger, more polarizable S) | Similar to Piperidine | Dipole-Dipole |

| Nortropane | Similar to Piperidine | Increased | - |

Alterations to the Methylamine Linker and Amine Functionality

Transforming the primary amine into a secondary or tertiary amine through N-alkylation would increase its steric bulk and lipophilicity while reducing its hydrogen bonding capability. Conversely, acylation of the amine to form an amide would significantly decrease its basicity due to the electron-withdrawing effect of the adjacent carbonyl group.

| Methylamine Linker/Amine Modification | Predicted Effect on Basicity of Nitrogen | Predicted Effect on Lipophilicity (LogP) | Hydrogen Bonding Capability |

| -CH2NH-CH3 (Secondary Amine) | Slight Increase | Increase | Donor (1) / Acceptor (1) |

| -CH2N(CH3)2 (Tertiary Amine) | Slight Increase | Significant Increase | Acceptor (1) |

| -CH2NHC(=O)CH3 (Amide) | Significant Decrease | Minimal Change | Donor (1) / Acceptor (1) |

| -CH2CH2NH2 (Ethylamine Linker) | Similar to Methylamine | Slight Increase | Donor (2) / Acceptor (1) |

Impact of Structural Changes on Spectroscopic Signatures

Structural modifications to this compound analogues would lead to predictable changes in their spectroscopic data. rdd.edu.iq In ¹H NMR spectroscopy, the introduction of substituents on the cyclopentyl or piperidine rings would alter the chemical shifts and coupling constants of adjacent protons. For instance, an electron-withdrawing group on the cyclopentyl ring would likely cause a downfield shift for the cyclopentyl protons.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms directly attached to a new substituent would be most affected. The introduction of a carbonyl group on the cyclopentyl ring, for example, would result in a characteristic signal in the downfield region of the spectrum (typically 170-210 ppm).

Infrared (IR) spectroscopy would be particularly useful for identifying the introduction of new functional groups. The presence of a hydroxyl group would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region, while a carbonyl group would show a strong, sharp absorption band in the 1650-1750 cm⁻¹ region. Mass spectrometry would reflect changes in the molecular weight of the analogues, with predictable fragmentation patterns potentially helping to confirm the location of substituents. tsijournals.com

Emerging Research Directions and Future Perspectives in Amino Cyclopentyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted piperidines is a cornerstone of medicinal and organic chemistry. nih.gov Traditional methods often involve multi-step sequences that may lack efficiency and generate significant waste. Future research is poised to focus on developing more elegant and sustainable routes to (1-Piperidin-1-ylcyclopentyl)methylamine and its derivatives.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on pre-existing piperidine (B6355638) or cyclopentane (B165970) rings offers a highly atom-economical approach. acs.org Strategies involving transition-metal catalysis could enable the late-stage introduction of the methylamine (B109427) or other functional groups, bypassing the need for lengthy de novo ring synthesis. acs.org

Dearomatization/Cyclization Cascades: The hydrogenation of substituted pyridine (B92270) precursors is a common method for producing piperidines. nih.gov Future work could explore novel catalytic systems, including heterogeneous cobalt or gold(I) catalysts, to achieve higher stereoselectivity and functional group tolerance under milder, more sustainable conditions, potentially using water as a solvent. nih.govmdpi.com

Flow Chemistry and Process Optimization: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for the core amino-cyclopentyl-piperidine scaffold would represent a significant advancement, allowing for rapid optimization of reaction conditions and easier integration into multi-step synthetic sequences.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| C-H Functionalization | High atom economy, suitable for late-stage modification. acs.org | Achieving high regioselectivity and stereoselectivity. |

| Dearomatization/Cyclization | Access to a wide range of substituted piperidines. nih.gov | Often requires harsh conditions (high pressure/temperature), stereocontrol can be difficult. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid byproducts. |

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

The non-planar, flexible nature of both the piperidine and cyclopentane rings in this compound results in a complex and dynamic conformational landscape. Understanding these dynamics is crucial, as conformation often dictates biological activity and material properties. Advanced spectroscopic methods are essential tools for this purpose.

Future research would benefit from the application of:

Variable Temperature Nuclear Magnetic Resonance (VT-NMR): This technique is invaluable for studying conformational exchange processes, such as the ring-flipping of the piperidine and pseudorotation of the cyclopentane ring. researchgate.net By analyzing changes in NMR spectra at different temperatures, it is possible to determine the energy barriers between different conformers. researchgate.net

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and NOESY are critical for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insights into through-bond and through-space connectivities. researchgate.net NOESY, in particular, can reveal the spatial proximity of atoms, helping to define the preferred solution-state conformation of the molecule.

Vibrational Spectroscopy (IR and Raman): Advanced techniques like vibrational circular dichroism (VCD) could provide detailed information about the molecule's stereochemistry and conformation in solution.

Table 2: Spectroscopic Techniques for Dynamic Analysis

| Technique | Information Gained | Application to Amino-Cyclopentyl-Piperidines |

|---|---|---|

| VT-NMR | Thermodynamic parameters of conformational exchange (e.g., ring inversion barriers). researchgate.net | Quantifying the energetics of piperidine and cyclopentane ring dynamics. |

| 2D-NOESY NMR | Through-space correlations, revealing spatial proximity of nuclei. rsc.org | Determining the preferred 3D conformation and relative orientation of the rings. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformational analysis of chiral molecules. researchgate.net | Elucidating the stereostructure of chiral derivatives. |

Integration of Computational Methods for Rational Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. openmedicinalchemistryjournal.com For the amino-cyclopentyl-piperidine scaffold, computational methods can accelerate discovery and optimization.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in the molecule over time, providing a detailed picture of its conformational flexibility and interactions with its environment (e.g., a solvent or a biological target). nih.govresearchgate.net This can help identify the most stable conformers and understand how substituents affect the molecule's dynamic behavior. nih.govnih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately predict spectroscopic properties (e.g., NMR chemical shifts), reaction energies, and transition state structures. This information is vital for elucidating reaction mechanisms and predicting the outcomes of novel synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and tested for a specific property (e.g., biological activity), QSAR models can be built to correlate chemical structure with observed activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, guiding further design efforts. researchgate.net

Table 3: Computational Methods and Their Applications

| Method | Primary Application | Relevance to Research |

|---|---|---|

| Molecular Dynamics (MD) | Simulating molecular motion and conformational preferences. nih.gov | Understanding the dynamic behavior of the flexible ring systems. |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. | Predicting reaction outcomes and aiding in the interpretation of NMR and IR spectra. |

| QSAR | Correlating chemical structure with biological activity or physical properties. researchgate.net | Guiding the design of analogues with optimized properties. |

Exploration of Complex Multi-Component Reactions for Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular diversity. baranlab.orgyoutube.com The primary amine of this compound makes it an ideal candidate for participation in isocyanide-based MCRs like the Ugi and Passerini reactions. uniba.itbeilstein-journals.org

Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org Using this compound as the amine component would allow for the one-pot synthesis of a vast library of complex, peptide-like derivatives. nih.gov This approach offers high efficiency and step economy for creating new chemical entities. uniba.it

Passerini and Related Reactions: While the classic Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide, variations exist that could be adapted to derivatize the amino-cyclopentyl-piperidine core. researchgate.net These reactions are known for their experimental simplicity and tolerance of a wide range of functional groups. uniba.itresearchgate.net

The exploration of MCRs would enable the rapid generation of diverse libraries of compounds from the core scaffold, which could then be screened for various applications.

Design of Targeted Analogues for Specific Chemical Probes or Materials Science Applications

The robust and sterically defined nature of the amino-cyclopentyl-piperidine scaffold makes it an attractive building block for applications beyond traditional medicinal chemistry. ijnrd.org Future research could focus on designing targeted analogues for use as chemical probes or in materials science.

Potential applications include:

Fluorescent Probes: The primary amine provides a convenient handle for attaching fluorophores. Derivatization with environmentally sensitive dyes could lead to probes that report on local polarity or viscosity.

Polymer and Material Science: The diamine character of the scaffold (combining the tertiary piperidine nitrogen and the primary methylamine) makes it a potential monomer for the synthesis of novel polyamides or polyimides. The rigid cyclopentyl core could impart unique thermal and mechanical properties to the resulting polymers.

Chemical Biology Probes: Analogues could be designed to incorporate reactive groups or affinity tags. Such probes could be used to identify and study the interactions of specific biological targets in complex cellular environments.

By strategically modifying the core structure, it is possible to tune the physical and chemical properties of the resulting molecules, opening up new frontiers in diagnostics, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-Piperidin-1-ylcyclopentyl)methylamine in laboratory settings?

- Methodological Answer : Based on analogous piperidine derivatives, researchers should:

- Use personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

- Conduct experiments in a fume hood to minimize inhalation risks.

- Implement emergency procedures: For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes with water.

- Store the compound in a cool, ventilated area away from oxidizers.

- Regularly inspect PPE and maintain safety audits.

Q. What synthetic strategies are effective for synthesizing this compound?

- Methodological Answer : Key routes include:

- Alkylation : React a cyclopentylmethyl halide with piperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile.

- Reductive Amination : Use a cyclopentyl carbonyl precursor with methylamine and a reducing agent (e.g., NaBH₃CN).

- Optimize parameters: Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:halide) to enhance yields (>70%).

Q. How can the purity of this compound be assessed chromatographically?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) and 0.1% trifluoroacetic acid. Monitor at 254 nm.

- GC-MS : Employ a capillary column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min). Confirm purity via mass spectra (base peak at m/z corresponding to molecular ion).

- Cross-validate with NMR (¹H/¹³C) for structural confirmation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to the piperidine or cyclopentyl moieties.

- In Vitro Assays : Test derivatives for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using radioligand displacement or fluorescence polarization.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare with control compounds lacking specific groups to identify critical pharmacophores.

Q. How should researchers address discrepancies in reported reactivity of this compound across studies?

- Methodological Answer :

- Variable Analysis : Replicate experiments under controlled conditions (solvent polarity, temperature, catalyst presence).

- Analytical Validation : Use LC-MS to confirm product identity and quantify byproducts.

- Mechanistic Studies : Apply density functional theory (DFT) to model reaction pathways and identify transition states.

- Data Reconciliation : Publish negative results and collaborate to standardize protocols.

Q. What computational approaches predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Thermodynamic Modeling : Use software like OLI Analyzer to calculate dissociation constants (pKa) and stability profiles.

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways in explicit solvent models (e.g., water, DMSO) at 25–100°C.

- Experimental Cross-Check : Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring.

Q. How can photochemical degradation pathways of this compound be characterized?

- Methodological Answer :

- UV Irradiation Studies : Expose the compound to UV light (254 nm) in a quartz reactor. Monitor degradation via time-resolved FTIR or Raman spectroscopy.

- Mass Spectrometry : Identify fragmentation patterns (e.g., loss of cyclopentyl or piperidine groups) using high-resolution Q-TOF.

- Theoretical Analysis : Map potential energy surfaces (Gaussian 16) to locate conical intersections driving photodissociation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.